molecular formula C19H25N5O2 B5318121 4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

货号 B5318121
分子量: 355.4 g/mol
InChI 键: JTCBHNSWMQPYOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as EPZ-5676 and is classified as a small molecule inhibitor. This compound has been studied for its potential therapeutic applications in the field of oncology.

作用机制

The mechanism of action of EPZ-5676 involves the inhibition of the DOT1L protein. DOT1L is responsible for the methylation of histone H3 at lysine 79, which is a critical step in the regulation of gene expression. The inhibition of DOT1L by EPZ-5676 leads to a reduction in the methylation of histone H3 at lysine 79, resulting in the downregulation of genes that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
EPZ-5676 has been shown to have significant biochemical and physiological effects on cancer cells. The inhibition of DOT1L by EPZ-5676 leads to a reduction in the expression of genes that are critical for the survival and proliferation of cancer cells. This, in turn, leads to a reduction in tumor growth and an increase in cell differentiation and apoptosis.

实验室实验的优点和局限性

EPZ-5676 has several advantages and limitations for lab experiments. One of the major advantages is its selectivity for the DOT1L protein, which makes it an ideal tool for studying the role of DOT1L in cancer development and progression. However, one of the major limitations is the potential for off-target effects, which can complicate the interpretation of experimental results.

未来方向

EPZ-5676 has significant potential for future research in the field of oncology. Some of the potential future directions include:
1. Combination therapies: EPZ-5676 could be combined with other chemotherapeutic agents to improve the efficacy of cancer treatment.
2. Drug delivery: The development of novel drug delivery systems could improve the bioavailability and efficacy of EPZ-5676.
3. Biomarker identification: The identification of biomarkers that are predictive of EPZ-5676 response could improve patient selection and treatment outcomes.
4. Clinical trials: The results of preclinical studies suggest that EPZ-5676 has significant potential for clinical use. Clinical trials will be necessary to evaluate the safety and efficacy of this compound in humans.
In conclusion, EPZ-5676 is a promising compound that has significant potential for the treatment of cancer. Its selective inhibition of the DOT1L protein has been shown to induce cell differentiation and apoptosis in cancer cells, leading to a reduction in tumor growth. Further research is needed to explore the potential of EPZ-5676 in combination therapies, drug delivery, biomarker identification, and clinical trials.

合成方法

The synthesis of EPZ-5676 involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of a key intermediate, which is then subjected to further reactions to form the final product. The synthesis of this compound has been reported in several scientific publications, and the process has been optimized to improve the yield and purity of the final product.

科学研究应用

EPZ-5676 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It is a selective inhibitor of the DOT1L protein, which is a histone methyltransferase that plays a critical role in the development and progression of cancer. The inhibition of DOT1L by EPZ-5676 has been shown to induce cell differentiation and apoptosis in cancer cells, leading to a reduction in tumor growth.

属性

IUPAC Name

4-ethyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-2-15-3-5-16(6-4-15)19(25)21-8-7-20-17-13-18(23-14-22-17)24-9-11-26-12-10-24/h3-6,13-14H,2,7-12H2,1H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCBHNSWMQPYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。